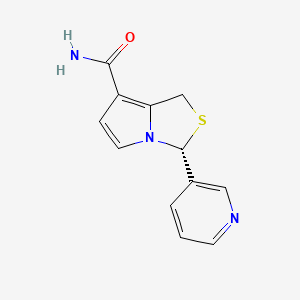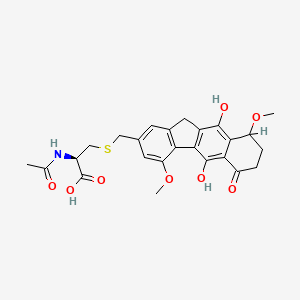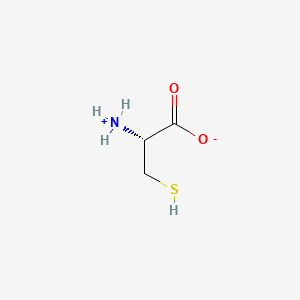
Dacopafant
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DACOPAFANT is a small molecule drug that functions as a platelet-activating factor receptor antagonist. Initially developed by Sanofi, this compound was explored for its potential therapeutic applications in treating immune system diseases, respiratory diseases, and other conditions .
Chemical Reactions Analysis
DACOPAFANT undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced using common reducing agents to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Scientific Research Applications
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Explored for treating conditions like asthma, systemic inflammatory response syndrome, and HIV infections.
Industry: Potential applications in developing new therapeutic agents and studying drug-receptor interactions.
Mechanism of Action
DACOPAFANT exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various physiological processes, including inflammation and immune responses. By blocking this receptor, this compound can reduce inflammation and modulate immune responses. The molecular targets include the platelet-activating factor receptor, and the pathways involved are related to inflammatory and immune signaling .
Comparison with Similar Compounds
DACOPAFANT is unique due to its specific antagonistic action on the platelet-activating factor receptor. Similar compounds include:
Ginkgolide B: Another platelet-activating factor receptor antagonist derived from Ginkgo biloba.
Lexipafant: A synthetic platelet-activating factor receptor antagonist with similar therapeutic applications.
BN 52021: A compound with similar receptor antagonistic properties but different chemical structure.
Properties
CAS No. |
125372-33-0 |
|---|---|
Molecular Formula |
C12H11N3OS |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide |
InChI |
InChI=1S/C12H11N3OS/c13-11(16)9-3-5-15-10(9)7-17-12(15)8-2-1-4-14-6-8/h1-6,12H,7H2,(H2,13,16)/t12-/m1/s1 |
InChI Key |
ARFOASMERCHFBY-GFCCVEGCSA-N |
SMILES |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)N |
Isomeric SMILES |
C1C2=C(C=CN2[C@H](S1)C3=CN=CC=C3)C(=O)N |
Canonical SMILES |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide 48740 RP 48740RP RP 48740 RP 55778 RP 55779 RP-48740 RP-55778 RP-55779 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















